molecular formula C23H32N2O4 B6043375 6-(benzyloxy)-1-cyclohexyl-4-(tetrahydro-3-furanylcarbonyl)-1,4-diazepan-2-one

6-(benzyloxy)-1-cyclohexyl-4-(tetrahydro-3-furanylcarbonyl)-1,4-diazepan-2-one

Cat. No. B6043375
M. Wt: 400.5 g/mol
InChI Key: XWJVGERRBZSGBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(benzyloxy)-1-cyclohexyl-4-(tetrahydro-3-furanylcarbonyl)-1,4-diazepan-2-one, also known as Ro 15-4513, is a chemical compound that belongs to the class of benzodiazepines. It is a potent antagonist of the GABA-A receptor and has been used in scientific research to investigate the role of GABA in the central nervous system.

Mechanism of Action

6-(benzyloxy)-1-cyclohexyl-4-(tetrahydro-3-furanylcarbonyl)-1,4-diazepan-2-one 15-4513 acts as a potent antagonist of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. By blocking the activity of this receptor, 6-(benzyloxy)-1-cyclohexyl-4-(tetrahydro-3-furanylcarbonyl)-1,4-diazepan-2-one 15-4513 can alter the balance of excitatory and inhibitory neurotransmission in the brain, leading to changes in behavior and cognition.
Biochemical and Physiological Effects:
6-(benzyloxy)-1-cyclohexyl-4-(tetrahydro-3-furanylcarbonyl)-1,4-diazepan-2-one 15-4513 has been shown to have a number of biochemical and physiological effects in animal models. It can alter the release of neurotransmitters such as dopamine and serotonin, as well as affect the activity of ion channels and other signaling pathways in the brain. It has also been shown to have effects on the cardiovascular and respiratory systems, although the exact mechanisms of these effects are not well understood.

Advantages and Limitations for Lab Experiments

One advantage of using 6-(benzyloxy)-1-cyclohexyl-4-(tetrahydro-3-furanylcarbonyl)-1,4-diazepan-2-one 15-4513 in scientific research is that it is a potent and selective antagonist of the GABA-A receptor, making it a useful tool for investigating the role of this receptor in the central nervous system. However, one limitation of using 6-(benzyloxy)-1-cyclohexyl-4-(tetrahydro-3-furanylcarbonyl)-1,4-diazepan-2-one 15-4513 is that it can have off-target effects on other neurotransmitter systems, which can complicate the interpretation of experimental results.

Future Directions

There are a number of potential future directions for research involving 6-(benzyloxy)-1-cyclohexyl-4-(tetrahydro-3-furanylcarbonyl)-1,4-diazepan-2-one 15-4513. One area of interest is the development of more selective GABA-A receptor antagonists, which could help to elucidate the specific roles of different subtypes of this receptor in the brain. Another area of interest is the investigation of the effects of 6-(benzyloxy)-1-cyclohexyl-4-(tetrahydro-3-furanylcarbonyl)-1,4-diazepan-2-one 15-4513 on the immune system, as recent research has suggested that GABA may play a role in regulating immune function. Finally, there is potential for the use of 6-(benzyloxy)-1-cyclohexyl-4-(tetrahydro-3-furanylcarbonyl)-1,4-diazepan-2-one 15-4513 in the development of new treatments for psychiatric and neurological disorders, although further research is needed to explore this possibility.

Synthesis Methods

The synthesis of 6-(benzyloxy)-1-cyclohexyl-4-(tetrahydro-3-furanylcarbonyl)-1,4-diazepan-2-one 15-4513 involves several steps, including the reaction of 1-cyclohexyl-3-aminopropan-1-ol with benzyl chloroformate to form the benzyl carbamate, which is then reacted with 3,4-dihydro-2H-pyran to form the tetrahydrofuran ring. The resulting compound is then reacted with ethyl chloroformate and ammonia to form the final product.

Scientific Research Applications

6-(benzyloxy)-1-cyclohexyl-4-(tetrahydro-3-furanylcarbonyl)-1,4-diazepan-2-one 15-4513 has been widely used in scientific research to investigate the role of GABA in the central nervous system. It has been used to study the mechanisms of action of other benzodiazepines, as well as to investigate the effects of GABA on memory, anxiety, and other behaviors.

properties

IUPAC Name

1-cyclohexyl-4-(oxolane-3-carbonyl)-6-phenylmethoxy-1,4-diazepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O4/c26-22-15-24(23(27)19-11-12-28-17-19)13-21(29-16-18-7-3-1-4-8-18)14-25(22)20-9-5-2-6-10-20/h1,3-4,7-8,19-21H,2,5-6,9-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJVGERRBZSGBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC(CN(CC2=O)C(=O)C3CCOC3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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